molecular formula C8H18N2O B1438828 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine CAS No. 1216012-13-3

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Cat. No.: B1438828
CAS No.: 1216012-13-3
M. Wt: 158.24 g/mol
InChI Key: QHSYDZMEMUAPCN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H18N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 2,5-dimethylmorpholine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethan-1-amine: Similar structure but with methyl groups at the 2 and 6 positions.

    2-(2,5-Dimethylpiperidin-4-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(2,5-Dimethylmorpholin-4-yl)propan-1-amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. The presence of the ethylamine side chain also provides additional functionalization possibilities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSYDZMEMUAPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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